Wild-Type vs. Mutant KIT Target Engagement Selectivity Compared to Avapritinib
BLU-808 is a wild-type c-KIT inhibitor with sub-nanomolar biochemical IC50 against wild-type KIT, whereas avapritinib (AYVAKIT) is a mutant-selective KIT D816V inhibitor approved for systemic mastocytosis where approximately 95% of patients harbor the D816V mutation . In diseases driven by wild-type KIT signaling—such as chronic urticaria—avapritinib would not provide appropriate target coverage, as its binding mode is optimized for the D816V mutant conformation .
| Evidence Dimension | Target specificity (wild-type vs mutant KIT) |
|---|---|
| Target Compound Data | Sub-nanomolar IC50 against wild-type c-KIT; spares KIT D816V |
| Comparator Or Baseline | Avapritinib: optimized for KIT D816V mutant (IC50 = 0.27 nM for D816V); reduced potency against wild-type KIT |
| Quantified Difference | Qualitative orthogonal target selectivity; BLU-808 designed for wild-type, avapritinib for D816V mutant |
| Conditions | Biochemical kinase inhibition assay; cell-based c-KIT phosphorylation and proliferation assays |
Why This Matters
For researchers or drug developers working on wild-type KIT-driven diseases, BLU-808 is the only tool compound with demonstrated wild-type selectivity; avapritinib is unsuitable as a replacement.
- [1] Blueprint Medicines Corp. BLU-808, a Potent and Selective Small Molecule Inhibitor of Wild-type c-KIT for Mast Cell Disorders. Journal of Allergy and Clinical Immunology, 2024, 153(2), AB123. Available at: https://www.sciencedirect.com/science/article/pii/S0091674923017062 (Accessed 2026-04-30). View Source
